molecular formula C21H18N4O2 B2571133 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide CAS No. 2034616-93-6

6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

Cat. No.: B2571133
CAS No.: 2034616-93-6
M. Wt: 358.401
InChI Key: KKSOBVGOPTZATF-UHFFFAOYSA-N
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Description

“6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In a review, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of ( E )- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Nicotinamide Derivatives and Biological Activities

  • Utilization by Organisms : Nicotinamide derivatives, including compounds with pyridine and imidazo[1,2-a]pyridin structures, have been studied for their activity against conditions such as pellagra and their metabolic pathways in mammals, insects, and bacteria. These compounds have a broad spectrum of biological activities, including antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungal species (Ellinger, Fraenkel, & Abdel Kader, 1947; Patel & Shaikh, 2010).

  • Apoptosis Induction in Cancer Cells : Substituted N-phenyl nicotinamides, structurally related to the imidazo[1,2-a]pyridin derivatives, have been identified as potent inducers of apoptosis in cancer cells, highlighting their potential as anticancer agents. These compounds have shown activity in inhibiting microtubule polymerization, suggesting a mechanism of action (Cai et al., 2003).

  • Synthesis and Anticancer Evaluation : Novel imidazo[1,2-a]pyrimidine derivatives, another related structural class, have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. These compounds have demonstrated potent cytotoxic effects, with certain derivatives showing higher potency than standard drugs like etoposide. The cytotoxic effect is associated with apoptosis in cancer cells (Mahdavi et al., 2017).

  • Selenylated Derivatives for Breast Cancer Chemotherapy : Selenylated imidazo[1,2-a]pyridines have been designed as promising compounds against breast cancer. They inhibit cell proliferation through Akt-mediated regulation, induce DNA cleavage, and promote apoptosis, showing significant potential for breast cancer treatment (Almeida et al., 2018).

Structural Analysis

  • Crystal Structure and Analysis : The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand the molecular configuration and interactions. Such studies are essential for the rational design of molecules with enhanced biological activities (Dhanalakshmi et al., 2018).

Properties

IUPAC Name

6-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-27-20-11-10-15(13-22-20)21(26)24-17-8-4-3-7-16(17)18-14-25-12-6-5-9-19(25)23-18/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSOBVGOPTZATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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